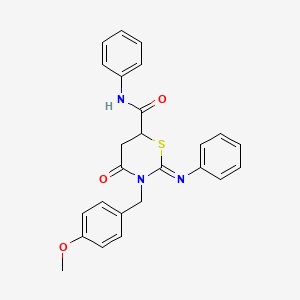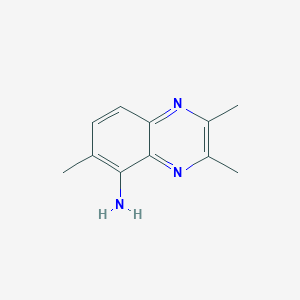![molecular formula C15H10F4N2O4 B11082209 N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11082209.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide, also known by its chemical formula C{14}H~{8}F~{4}N~{2}O~{4}, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or heteroaryl boronates with aryl or heteroaryl halides. In this case, the trifluoromethyl-substituted phenylboronic acid can react with 4-fluoro-3-iodonitrobenzene to form the desired product .
Reaction Conditions:: The reaction typically occurs under mild conditions using a palladium catalyst and a base. The choice of solvent and ligands influences the yield and selectivity.
Industrial Production:: While research laboratories often use custom syntheses, industrial production may involve large-scale processes with optimized conditions. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Arylation: The compound can undergo arylation reactions, where an aryl group is introduced. For example, it can participate in Suzuki–Miyaura cross-coupling reactions.
Nitration: The nitro group allows for further functionalization, such as nitration.
Reduction: Reduction of the nitro group can yield an amino derivative.
Palladium catalysts: Used in Suzuki–Miyaura coupling.
Boron reagents: Essential for the formation of the aryl–boron bond.
Major Products:: The major product of the Suzuki–Miyaura coupling is N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may have potential as a drug candidate due to its unique structure.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: Its derivatives could be valuable in materials science or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Properties
Molecular Formula |
C15H10F4N2O4 |
|---|---|
Molecular Weight |
358.24 g/mol |
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H10F4N2O4/c1-25-13-5-2-8(6-12(13)21(23)24)14(22)20-9-3-4-11(16)10(7-9)15(17,18)19/h2-7H,1H3,(H,20,22) |
InChI Key |
LIOBMLPBXAKZMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide](/img/structure/B11082127.png)
![Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11082134.png)
![Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate](/img/structure/B11082147.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11082152.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]isonicotinamide](/img/structure/B11082153.png)

![(2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide](/img/structure/B11082160.png)
![4-[(3-Oxo-3-phenylpropyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B11082173.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11082180.png)


![(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11082198.png)
![(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine](/img/structure/B11082206.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B11082210.png)
